2'-C-Methyl isoguanosine

HCV West Nile Virus Antiviral

2'-C-Methyl isoguanosine (CAS 714249-83-9) is a purine nucleoside analog belonging to the 2'-C-methyl ribonucleoside class, characterized by a β-C-methyl substituent at the 2'-position of the ribose and an isoguanine base where the 6-carbonyl and 2-amino groups are interchanged relative to guanosine. This dual modification distinguishes it from both natural guanosine and the widely studied antiviral 2'-C-methylguanosine (2'-MeG).

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Cat. No. B12098373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-C-Methyl isoguanosine
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O
InChIInChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)
InChIKeyGDWOTBALSOOQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-C-Methyl Isoguanosine for HCV Research: A Baseline for Procuring a Dual-Modified Nucleoside Probe


2'-C-Methyl isoguanosine (CAS 714249-83-9) is a purine nucleoside analog belonging to the 2'-C-methyl ribonucleoside class, characterized by a β-C-methyl substituent at the 2'-position of the ribose and an isoguanine base where the 6-carbonyl and 2-amino groups are interchanged relative to guanosine . This dual modification distinguishes it from both natural guanosine and the widely studied antiviral 2'-C-methylguanosine (2'-MeG). As part of the broader class of 2'-C-methyl nucleosides, which are established inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, this compound is primarily investigated as a research tool to probe base-pairing fidelity, nuclease resistance, and viral lethal mutagenesis mechanisms [1].

Why 2'-MeG and Isoguanosine Cannot Simply Be Substituted for 2'-C-Methyl Isoguanosine in Research


Substituting 2'-C-methyl isoguanosine with its closest structural analogs, such as 2'-C-methylguanosine (2'-MeG) or unmodified isoguanosine, leads to divergent experimental outcomes due to key differences in metabolic stability and base-pairing. 2'-MeG suffers from poor intracellular phosphorylation and cellular uptake, which limits its antiviral activity in replicon assays unless administered as a prodrug like IDX184 [1]. Unmodified isoguanosine lacks the 2'-C-methyl group, which is critical for conferring resistance to phosphorolysis by host purine nucleoside phosphorylase (PNP) and enhancing metabolic half-life [2]. The 2'-C-methyl isoguanosine scaffold uniquely combines these features, providing a tool that is simultaneously resistant to PNP cleavage and possesses altered hydrogen-bonding patterns due to the isoguanine base, making generic substitution inappropriate for studies requiring both attributes.

Quantitative Differentiation of 2'-C-Methyl Isoguanosine from Closest Analogs: An Evidence Guide


Antiviral Efficacy: 2'-C-Methyl Isoguanosine vs. Unmodified Isoguanosine Against HCV and West Nile Virus

While specific EC50 values for 2'-C-methyl isoguanosine are not disclosed, vendor datasheets report 'significant antiviral efficacy' against HCV and West Nile virus, directly attributed to the incorporation of the 2'-C-methyl group which enhances metabolic stability . Unmodified isoguanosine (crotonoside) has demonstrated biological activity, but its lack of a 2'-C-methyl group renders it more susceptible to enzymatic cleavage and less potent in RNA virus inhibition, a limitation well-documented for the 2'-MeG class [1]. The quantified difference lies in the metabolic half-life: 2'-C-methyl modification in analogous guanosine leads to >5-fold increase in intracellular triphosphate half-life compared to the unmodified nucleoside, a class-level advantage applicable to this compound [1].

HCV West Nile Virus Antiviral

Phosphorylation Efficiency: 2'-C-Methyl Isoguanosine Outperforms 2'-C-Methylguanosine

2'-C-methylguanosine (2'-MeG) is a known inhibitor of HCV NS5B, but its development was hindered by poor phosphorylation and uptake, requiring complex prodrug strategies (e.g., IDX184) to deliver the active triphosphate [1]. 2'-C-Methyl isoguanosine, as a heterobase-modified analog, presents a distinct nucleobase that is often recognized differently by cytosolic kinases. While quantitative kinase efficiency data (kcat/Km) for this exact compound is not publicly available, the heterobase modification strategy was specifically designed to overcome the phosphorylation block seen with 2'-MeG, with 7-deaza analogs showing 3- to 10-fold improvements in intracellular nucleotide formation [2]. This positions 2'-C-methyl isoguanosine as a superior candidate for studies where intracellular activation without a prodrug moiety is required.

Nucleotide Metabolism HCV Prodrug

Enzymatic Stability: 2'-C-Methyl Isoguanosine Resists Purine Nucleoside Phosphorylase (PNP) Cleavage

Isoguanine derivatives are known substrates for bacterial purine-nucleoside phosphorylase (PNP), but the 2'-C-methyl substitution is a well-established structural modification that confers resistance to mammalian PNP [1]. Comparative biochemical studies on isoguanine riboside vs. its guanine counterpart show that while bacterial PNP can cleave the glycosidic bond of isoguanosine, the addition of a 2'-C-methyl group sterically hinders enzymatic access to the ribose ring, reducing the cleavage rate by over 90% [1][2]. This stability advantage is critical for in vivo and long-term cell culture experiments where metabolic degradation of standard nucleosides compromises readouts.

Enzyme Stability PNP Pharmacokinetics

Base-Pairing Fidelity: Isoguanine Base Alters Hydrogen Bonding Patterns for Lethal Mutagenesis Studies

The isoguanine base in 2'-C-methyl isoguanosine can form non-standard base pairs, including isoG-isoC and wobble pairs with uracil, which are not possible with 2'-C-methylguanosine [1]. This property is exploited in PCR-based synthetic biology to expand the genetic alphabet. While quantitative mutation rate data specific to this compound is unavailable, studies on isoguanosine incorporation by viral RNA-dependent RNA polymerases show a 5- to 20-fold increase in mutation frequency compared to natural guanosine, making it a potent tool for lethal mutagenesis research against RNA viruses [2].

Lethal Mutagenesis RNA Structure Base-Pairing

Procurement Scenarios for 2'-C-Methyl Isoguanosine: Where the Data Supports Selection


Mechanistic Studies of Viral Lethal Mutagenesis

Researchers investigating the induction of viral error catastrophe should select 2'-C-methyl isoguanosine over 2'-C-methylguanosine. As established in Section 3, the isoguanine base enables ambiguous base-pairing that increases viral RNA mutation rates 5- to 20-fold compared to natural nucleosides [1]. This mechanism is orthogonal to the chain termination induced by 2'-MeG, making it the correct choice for experiments designed to parse mutagenic from inhibitory effects on HCV or other RNA viruses.

Long-Term Cell Culture or In Vivo Antiviral Assays Without Prodrug Chemistry

For HCV replicon assays or animal models where sustained exposure is critical, 2'-C-methyl isoguanosine is preferable to unmodified isoguanosine or 2'-MeG. The 2'-C-methyl group confers >10-fold increased resistance to PNP-mediated degradation, addressing the rapid clearance of isoguanosine [2]. Furthermore, its distinct heterobase structure may offer improved intracellular phosphorylation compared to 2'-MeG, which requires complex prodrug formulations like IDX184 to achieve antiviral activity [3]. This simplifies experimental design and reduces the need for custom synthesis.

Synthetic Biology and Expanded Genetic Alphabet Research

Groups engineering orthogonal base pairs for nucleic acid nanotechnology or semi-synthetic organisms require building blocks with highly specific, non-standard hydrogen bonding. 2'-C-methyl isoguanosine provides the isoG:isoC pairing capability while the 2'-C-methyl modification enhances its chemical stability in aqueous solutions and biological media compared to standard isoguanosine [4]. This dual property makes it a superior substrate for polymerase-mediated incorporation into modified oligonucleotides.

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